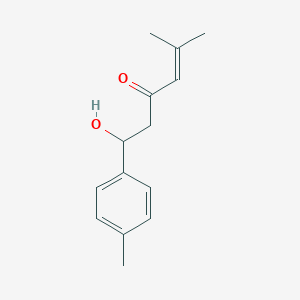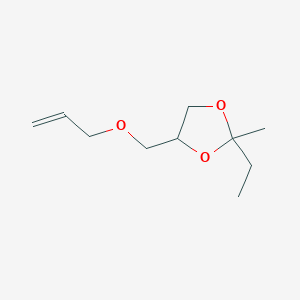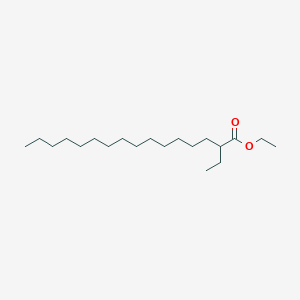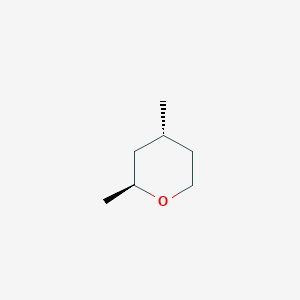![molecular formula C23H30Cl2 B14480570 1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] CAS No. 65276-26-8](/img/structure/B14480570.png)
1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] is an organic compound with a complex structure that includes two benzene rings connected by a methylene bridge Each benzene ring is substituted with a tert-butyl group and a chloromethyl group
Méthodes De Préparation
The synthesis of 1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] typically involves the reaction of 4-tert-butylbenzyl chloride with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the benzyl chloride reacts with formaldehyde to form the methylene bridge between the two benzene rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The chloromethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloromethyl groups, forming the corresponding hydrocarbons.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins or nucleic acids, through chemical reactions.
Industry: It is used in the production of polymers and other materials, where its chemical properties can impart desirable characteristics such as stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms in the chloromethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The molecular targets and pathways involved in these reactions can vary, but they generally involve the formation and breaking of covalent bonds.
Comparaison Avec Des Composés Similaires
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] can be compared with other similar compounds, such as:
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound has a similar structure but with hydroxyl groups instead of chloromethyl groups.
4-tert-Butylbenzyl chloride: This compound is a precursor in the synthesis of 1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] and has similar reactivity due to the presence of the chloromethyl group.
Propriétés
Numéro CAS |
65276-26-8 |
|---|---|
Formule moléculaire |
C23H30Cl2 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
4-tert-butyl-1-[[4-tert-butyl-2-(chloromethyl)phenyl]methyl]-2-(chloromethyl)benzene |
InChI |
InChI=1S/C23H30Cl2/c1-22(2,3)20-9-7-16(18(12-20)14-24)11-17-8-10-21(23(4,5)6)13-19(17)15-25/h7-10,12-13H,11,14-15H2,1-6H3 |
Clé InChI |
PFTOYNGOJPJVIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)C(C)(C)C)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)






![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)




